molecular formula C28H24N2O6 B12007856 1-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate CAS No. 765274-31-5

1-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate

Cat. No.: B12007856
CAS No.: 765274-31-5
M. Wt: 484.5 g/mol
InChI Key: UJSFIKVYCVYLEF-STBIYBPSSA-N
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Description

1-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthyl group, a dimethoxybenzoate moiety, and a carbohydrazonoyl linkage. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Hydroxy(phenyl)acetyl Intermediate: This step involves the reaction of phenylacetic acid with a suitable hydroxylating agent to introduce the hydroxy group.

    Formation of the Carbohydrazonoyl Intermediate: The hydroxy(phenyl)acetyl intermediate is then reacted with hydrazine to form the carbohydrazonoyl linkage.

    Coupling with 2-Naphthyl 3,4-Dimethoxybenzoate: The final step involves the coupling of the carbohydrazonoyl intermediate with 2-naphthyl 3,4-dimethoxybenzoate under appropriate reaction conditions, such as the use of a coupling agent and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbohydrazonoyl linkage can be reduced to form a hydrazine derivative.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity to influence cellular signaling.

    Induction of Apoptosis: Triggering programmed cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(Hydroxy(phenyl)acetyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate is unique due to the presence of the naphthyl group, which imparts specific chemical properties and reactivity. This distinguishes it from similar compounds that may lack this structural feature.

Properties

CAS No.

765274-31-5

Molecular Formula

C28H24N2O6

Molecular Weight

484.5 g/mol

IUPAC Name

[1-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C28H24N2O6/c1-34-24-15-13-20(16-25(24)35-2)28(33)36-23-14-12-18-8-6-7-11-21(18)22(23)17-29-30-27(32)26(31)19-9-4-3-5-10-19/h3-17,26,31H,1-2H3,(H,30,32)/b29-17+

InChI Key

UJSFIKVYCVYLEF-STBIYBPSSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C(C4=CC=CC=C4)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C(C4=CC=CC=C4)O)OC

Origin of Product

United States

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